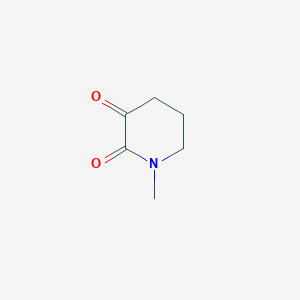![molecular formula C7H9NS B3051152 2-[(Methylsulfanyl)methyl]pyridine CAS No. 3145-77-5](/img/structure/B3051152.png)
2-[(Methylsulfanyl)methyl]pyridine
Vue d'ensemble
Description
2-[(Methylsulfanyl)methyl]pyridine is an organic compound characterized by a pyridine ring substituted with a methylsulfanyl group at the 2-position
Mécanisme D'action
Target of Action
The primary target of 2-[(Methylsulfanyl)methyl]pyridine and its derivatives is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is largely found in immune cells like macrophages and leucocytes and is elevated in pathological situations . It plays a key role in prostanoid biosynthesis .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition disrupts the synthesis of prostanoids, which are lipid compounds involved in various physiological responses such as inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostanoid biosynthesis pathway . Prostanoids, including prostaglandins and thromboxanes, are produced by the enzyme COX-2 from arachidonic acid. By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby potentially alleviating inflammation and pain .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids . This can result in a reduction of inflammation and pain, as these compounds are involved in mediating these physiological responses . In fact, some 2-Methylsulfanyl-1,4-dihydropyrimidine derivatives have shown promising analgesic activity in an acetic acid-induced writhing method .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylsulfanyl)methyl]pyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with sodium methylthiolate under reflux conditions. The reaction proceeds as follows:
2-Chloromethylpyridine+Sodium methylthiolate→this compound+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts such as Raney nickel and solvents like 1-propanol to facilitate the reaction under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[(Methylsulfanyl)methyl]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Comparaison Avec Des Composés Similaires
2-Methylsulfanyl-1,4-dihydropyrimidine: Shares the methylsulfanyl group but differs in the core structure.
2-Methylpyridine: Lacks the methylsulfanyl group, resulting in different chemical properties.
Propriétés
IUPAC Name |
2-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDPVBKJYKQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295523 | |
| Record name | 2-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-77-5 | |
| Record name | NSC102541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


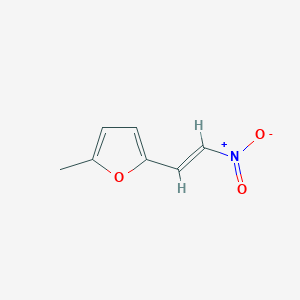
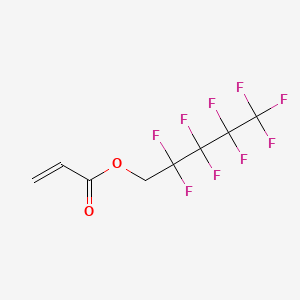
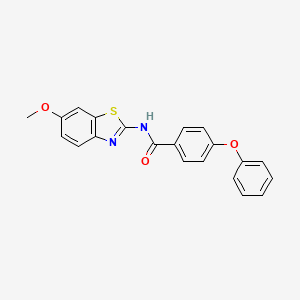
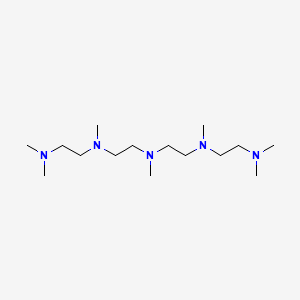
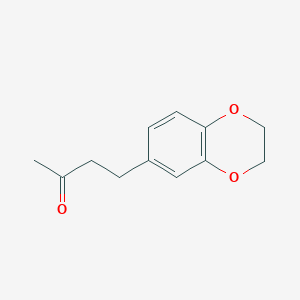

![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)
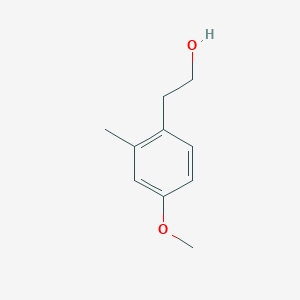
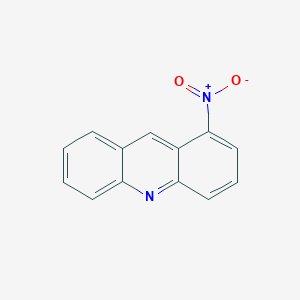
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3051089.png)

